Ammonium laurate

概述

描述

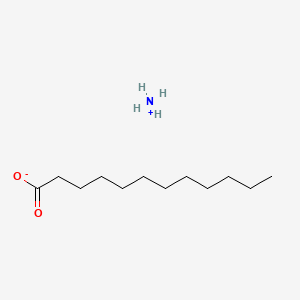

Ammonium laurate, also known as ammonium dodecanoate, is a compound with the molecular formula C12H27NO2. It is the ammonium salt of lauric acid, a fatty acid commonly found in coconut oil and palm kernel oil. This compound is primarily used as a surfactant due to its ability to lower the surface tension of liquids, making it useful in various industrial and research applications .

准备方法

Synthetic Routes and Reaction Conditions: Ammonium laurate can be synthesized through the neutralization of lauric acid with ammonium hydroxide. The reaction typically involves dissolving lauric acid in a suitable solvent, such as ethanol, and then adding ammonium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.

Industrial Production Methods: In industrial settings, this compound is produced by reacting lauric acid with ammonia gas. This method involves passing ammonia gas through a solution of lauric acid in a non-aqueous solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

化学反应分析

Types of Reactions: Ammonium laurate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce lauric acid and other oxidation products.

Reduction: It can be reduced to form lauryl alcohol.

Substitution: The ammonium ion can be replaced by other cations in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide can facilitate cation exchange.

Major Products Formed:

Oxidation: Lauric acid and other carboxylic acids.

Reduction: Lauryl alcohol.

Substitution: Various laurate salts depending on the substituting cation.

科学研究应用

Biopolymer Recovery

Ammonium laurate is utilized in the extraction and recovery of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by microorganisms. A study demonstrated that this compound can effectively disrupt microbial cell membranes, facilitating the recovery of PHAs with high purity and yield. Specifically, when applied at a concentration of 200 wt%, it achieved polymer recoveries exceeding 99% without significant degradation of the product .

Case Study: PHA Recovery Process

- Microorganism Used : Cupriavidus necator DSM 545

- Recovery Method :

- This compound solution was added to a microbial slurry.

- CO2 was introduced to lower pH, converting this compound into neutral lauric acid and facilitating polymer precipitation.

- Results :

- Polymer recovery rates: >99%

- Purity levels: >90%

This method not only enhances polymer recovery but also promotes sustainability by allowing the recycling of this compound in subsequent processes .

Stabilization of Natural Rubber Latex

This compound serves as an effective stabilizer in the radiation vulcanization of natural rubber latex (RVNRL). Research indicates that incorporating this compound improves the mechanical stability time (MST) of RVNRL, making it less susceptible to destabilization during storage. The optimal concentration identified was 0.08 phr, which significantly enhanced MST compared to control samples .

Case Study: Mechanical Stability Testing

- Objective : Assess the impact of this compound on RVNRL stability.

- Methodology :

- Various concentrations (0 to 0.10 phr) were tested.

- Mechanical stability was measured over a month.

- Findings :

- Higher concentrations correlated with increased MST.

- The sample with 0.08 phr showed superior stability compared to others.

This application highlights this compound's role in enhancing the durability of rubber products, crucial for various industrial applications .

Surfactant Properties in Industrial Processes

This compound exhibits versatile surfactant properties that facilitate various industrial processes. Its ability to act as a switchable anionic surfactant allows for reversible changes in solubility based on pH adjustments, making it valuable in formulations requiring precise control over surfactant behavior .

Applications Include :

- Emulsification : Used in cosmetic formulations to stabilize emulsions.

- Cleaning Agents : Effective in formulations requiring biodegradable surfactants.

Chemical Reactions and Modifications

The compound can undergo several chemical transformations, including oxidation and reduction, which expand its utility in synthetic chemistry. For instance:

- Oxidation : Produces lauric acid and other derivatives.

- Reduction : Forms lauryl alcohol.

These reactions allow this compound to serve as a precursor or intermediate in various chemical syntheses, broadening its applicability in research and industrial settings.

作用机制

The primary mechanism of action of ammonium laurate is its surfactant property. The molecule has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This amphiphilic nature allows it to reduce the surface tension of water, facilitating the formation of micelles. These micelles can encapsulate hydrophobic substances, making them soluble in water. This property is crucial in cleaning applications and in the stabilization of colloidal systems .

相似化合物的比较

Ammonium lauryl sulfate: Similar to ammonium laurate, this compound is also a surfactant but has a sulfate group instead of a carboxylate group.

Sodium laurate: This is the sodium salt of lauric acid and shares similar surfactant properties with this compound.

Potassium laurate: Another similar compound, differing only in the cation.

Uniqueness: this compound is unique due to its specific ionic properties, which can result in different solubility and stability characteristics compared to its sodium and potassium counterparts. Additionally, the ammonium ion can participate in hydrogen bonding, which can influence the behavior of the compound in various applications .

生物活性

Ammonium laurate, a quaternary ammonium salt derived from lauric acid, is recognized for its significant biological activities, particularly its antimicrobial properties and surfactant capabilities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

- Chemical Formula : CHCOONH

- Appearance : White to off-white powder or crystalline solid

- Solubility : Soluble in water

- pH (5% dispersion) : 7.6–7.8

This compound exhibits biological activity primarily through the following mechanisms:

- Antimicrobial Properties : The lauric acid component of this compound is known for its effectiveness against various pathogens, including bacteria, viruses, and fungi. Studies indicate that it disrupts microbial membranes, leading to cell lysis and death.

- Surfactant Activity : As a surfactant, this compound reduces surface tension, facilitating the emulsification and dispersion of other substances in formulations. This property enhances the bioavailability of active ingredients in pharmaceutical and cosmetic products.

Antimicrobial Efficacy

Research has demonstrated that this compound can inhibit the growth of several pathogens. A comparative study highlighted its effectiveness against both planktonic forms and biofilms of bacteria.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5% | |

| Escherichia coli | 0.25% | |

| Candida albicans | 0.1% |

Case Study 1: Antimicrobial Activity Against Biofilms

A study evaluated the effectiveness of this compound against biofilms formed by Staphylococcus aureus on various surfaces (stainless steel, polystyrene). Results indicated that this compound significantly reduced biofilm formation compared to control groups, demonstrating its potential as a disinfectant in healthcare settings .

Case Study 2: Enhancement of Drug Delivery

In a formulation study, this compound was used to improve the solubility and penetration of an antimicrobial agent into microbial membranes. The results showed enhanced efficacy when combined with this compound compared to formulations without it . This suggests its utility in developing more effective pharmaceutical products.

Applications in Various Fields

- Pharmaceuticals : Due to its antimicrobial properties, this compound is used in topical formulations to prevent infections.

- Cosmetics : Its surfactant properties make it valuable in skin cleansers and emulsifiers.

- Agriculture : this compound is employed as a natural pesticide due to its low toxicity and effectiveness against pests .

Environmental Impact

This compound is biodegradable and can be recycled efficiently in industrial applications. Its use aligns with green chemistry principles, promoting sustainable practices in manufacturing processes .

属性

CAS 编号 |

2437-23-2 |

|---|---|

分子式 |

C12H27NO2 |

分子量 |

217.35 g/mol |

IUPAC 名称 |

azane;dodecanoic acid |

InChI |

InChI=1S/C12H24O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);1H3 |

InChI 键 |

VJCJAQSLASCYAW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)[O-].[NH4+] |

规范 SMILES |

CCCCCCCCCCCC(=O)O.N |

外观 |

Solid powder |

Key on ui other cas no. |

2437-23-2 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

143-07-7 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。